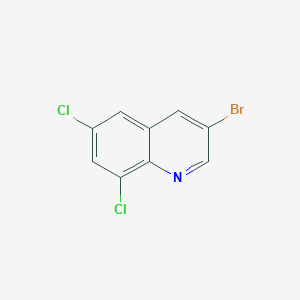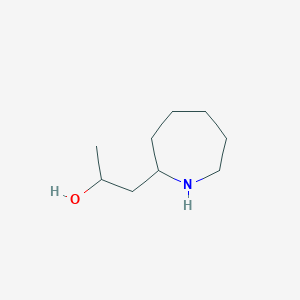
1-(Azepan-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of “1-(Azepan-2-yl)propan-2-ol” is 1-(2-azepanyl)-2-propanol . The InChI code is 1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3 .Physical And Chemical Properties Analysis
“1-(Azepan-2-yl)propan-2-ol” is a liquid at room temperature . The compound has a molecular weight of 157.26 g/mol .Applications De Recherche Scientifique
Antifungal Activity
A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, exhibited high activity against Candida spp. strains. These compounds showed a lower minimum inhibitory concentration (MIC) compared to standard antifungals like Itraconazole and Fluconazole, indicating their potential as effective antifungal agents. One derivative, in particular, displayed exceptional selectivity against Candida albicans and Candida krusei with very low toxicity, as indicated by Artemia salina bioassay. Molecular docking studies suggest that the antifungal activity could be attributed to the binding affinity of halogen atoms in these derivatives to the HEME group present in 14-alpha demethylase (CYP51), a crucial enzyme in fungal cell membrane stability (Zambrano-Huerta et al., 2019).
Structural Analysis
The crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one was reported, where the azepan-2-one ring adopts a chair conformation and the 1,2,3,4-tetrahydropyridine ring adopts a half-chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, which could be useful for designing materials or drugs with specific structural requirements (Pradeep et al., 2014).
Antioxidant Activity
3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids exhibited varying degrees of antioxidant activity. The introduction of different amino acids enhanced the antioxidant activities of these compounds, highlighting the potential for developing new antioxidants based on the structural framework of 1-(Azepan-2-yl)propan-2-ol derivatives (Kumar, Kumar, & Naik, 2009).
Drug Design and Molecular Interactions
Analysis of azepane isomers of designer drugs in the Tokyo area provided insight into the structural requirements for binding to biological targets. The study found new compounds with potential biological activity, highlighting the importance of structural analysis in the design of bioactive molecules. This research could inform the development of novel therapeutic agents based on azepane derivatives (Nakajima et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(azepan-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOKIGUNVGCUOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

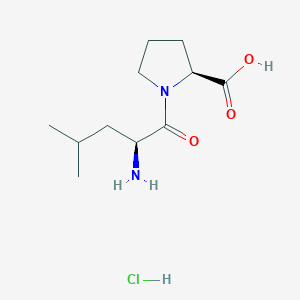
![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
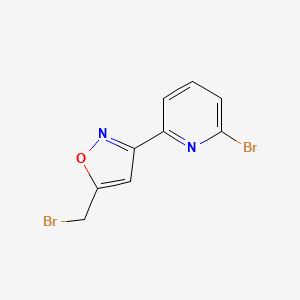

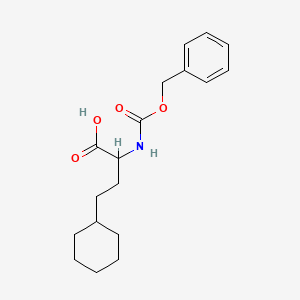
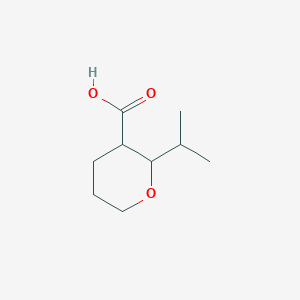

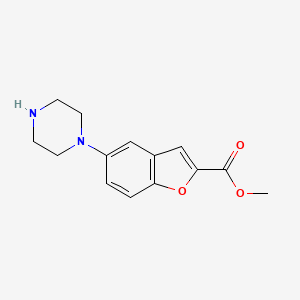
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)


